molecular formula C20H16FN3O2S B3401396 N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040679-12-6

N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3401396
CAS No.: 1040679-12-6
M. Wt: 381.4 g/mol
InChI Key: DNXIJNMDWWRCEF-UHFFFAOYSA-N
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Description

Product Overview N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetically designed small molecule featuring a complex benzothieno[3,2-d]pyrimidinone core structure. This compound is supplied for non-human research applications and is not intended for diagnostic or therapeutic use. Chemical Specifications CAS Number: 1040679-12-6 . Molecular Formula: C20H16FN3O2S . Molecular Weight: 381.4 g/mol . Research Applications and Value This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Its molecular architecture, which includes a fused benzothienopyrimidine scaffold and a fluorine substituent, is commonly associated with biological activity against therapeutic targets. Related compounds within the same structural class have demonstrated potential as inhibitors of EGFR tyrosine kinase, a key enzyme responsible for cancer cell proliferation and growth . The presence of the acetamide linkage further enhances its profile, as this functional group is frequently found in compounds with diverse pharmacological properties . Researchers can utilize this compound for target identification, mechanism of action studies, and as a key intermediate in the synthesis of more complex bioactive molecules .

Properties

IUPAC Name

N-benzyl-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-23-18-17-14(21)8-5-9-15(17)27-19(18)20(26)24(12)11-16(25)22-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXIJNMDWWRCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NCC3=CC=CC=C3)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps

  • Step 1: Synthesis of the benzothieno[3,2-d]pyrimidine core

    • Reactants: Thiophene derivative, chloropyrimidine

    • Conditions: Reflux in an organic solvent, often in the presence of a base

  • Step 2: Introduction of the fluorine atom

    • Reactants: Fluorine source (e.g., Selectfluor)

    • Conditions: Room temperature to moderate heat, in the presence of a solvent

  • Step 3: Formation of the final compound

    • Reactants: Benzylamine, acetic anhydride

    • Conditions: Mild heating, typically in the presence of a catalyst like a palladium complex

Industrial Production Methods

Scaling up the synthesis for industrial production would involve optimizing reaction conditions for large-scale operations, such as improving yields, reducing by-products, and ensuring cost-effectiveness. Continuous flow reactors and automation could be employed to streamline production.

Chemical Reactions Analysis

Oxidation Reactions

The benzothienopyrimidine core and acetamide group undergo oxidation under controlled conditions:

Reagent/Conditions Site of Reaction Product References
KMnO₄ (acidic/neutral conditions)Sulfur in benzothieno ringSulfoxide or sulfone derivatives (dependent on reaction time and temperature)
Ozone (O₃)Double bonds in aromatic systemsCleavage products (e.g., carboxylic acids or ketones)

Key Findings :

  • The sulfur atom in the benzothieno ring is prone to oxidation, forming sulfoxides as intermediates and sulfones under prolonged reaction times.

  • Ozonolysis may target unsaturated regions of the fused aromatic system, though regioselectivity depends on substituent electronic effects.

Reduction Reactions

Reductive transformations focus on the pyrimidine ring and acetamide carbonyl:

Reagent/Conditions Site of Reaction Product References
LiAlH₄ (dry ether)Pyrimidine C=N bondsPartially saturated dihydro-pyrimidine derivatives
NaBH₄ (methanol)Acetamide carbonylReduced to alcohol (-CH₂OH) or amine (-CH₂NH₂) under acidic conditions

Key Findings :

  • Selective reduction of the pyrimidine ring’s C=N bonds is feasible with LiAlH₄, preserving the benzothieno system.

  • NaBH₄ preferentially reduces the acetamide carbonyl when activated by acidic protonation .

Substitution Reactions

The compound participates in nucleophilic substitution, particularly at the acetamide and pyrimidine positions:

Reagent/Conditions Site of Reaction Product References
Benzyl bromide (K₂CO₃, DMF)Acetamide nitrogenN-alkylated derivatives (e.g., bis-benzyl analogs)
NH₃ (high pressure)Fluorine atom on C9Fluoro-to-amino substitution (requires catalytic Pd or Cu)

Key Findings :

  • The N-benzyl group enhances steric hindrance, limiting substitution at the acetamide nitrogen unless strong bases (e.g., K₂CO₃) are used .

  • Fluorine at C9 can be displaced by amines under transition-metal catalysis, enabling diversification of the core structure.

Hydrolysis and Degradation

The acetamide side chain and pyrimidine ring are susceptible to hydrolysis:

Reagent/Conditions Site of Reaction Product References
HCl (6M, reflux)Acetamide groupCarboxylic acid and benzylamine
NaOH (aqueous, 80°C)Pyrimidine ringRing-opened thiophene-carboxamide derivatives

Key Findings :

  • Acidic hydrolysis cleaves the acetamide into a carboxylic acid and benzylamine, useful for metabolite studies .

  • Alkaline conditions degrade the pyrimidine ring, generating thiophene fragments .

Cycloaddition and Ring-Opening

The electron-deficient pyrimidine ring engages in cycloaddition:

Reagent/Conditions Reaction Type Product References
Ethylene (Pd catalysis)[4+2] CycloadditionFused bicyclic adducts
H₂O₂ (radical initiator)Epoxidation of double bondsEpoxide intermediates

Key Findings :

  • The pyrimidine ring participates in Diels-Alder-like reactions with dienophiles under catalytic conditions .

  • Epoxidation is limited to non-aromatic double bonds in the benzothieno system.

Stability and Side Reactions

The compound’s stability under various conditions:

Condition Observation References
UV light (λ = 254 nm)Photodegradation of the benzothieno ring to thiophene-2-carboxamides
High humidity (>80% RH)Hydrolysis of the acetamide group within 72 hours

Scientific Research Applications

Antitumor Activity

One of the primary applications of N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit potent anticancer activity against various human cancer cell lines, including:

Cell Line Cancer Type Activity Level
MCF-7Breast AdenocarcinomaComparable to Doxorubicin
HeLaCervical CarcinomaComparable to Doxorubicin
HCT-116Colonic CarcinomaComparable to Doxorubicin

Studies have shown that the thieno[3,2-d]pyrimidine scaffold present in this compound is crucial for its antitumor efficacy. The structure-activity relationship (SAR) analyses suggest that modifications to the substituents can enhance anticancer properties, leading to the synthesis of more effective analogs .

Chemokine Receptor Modulation

N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide also plays a role in modulating chemokine receptors, particularly CXCR3. This receptor is involved in various immune responses and has been implicated in cancer metastasis and inflammatory diseases. The compound's ability to act as an allosteric modulator suggests potential therapeutic applications in conditions where CXCR3 plays a pivotal role.

Case Studies in Chemokine Modulation:

  • RAMX3 : A tritium-labeled allosteric modulator developed for CXCR3 demonstrated high binding affinity and negative cooperativity with chemokines, indicating a similar mechanism could be explored with N-benzyl derivatives .
  • BD103 and BD064 : These compounds have shown selective inhibition of CXCR3 signaling pathways, highlighting the potential of N-benzyl derivatives to influence chemokine-mediated activation .

Synthesis of Derivatives

The synthesis of N-benzyl derivatives serves as a crucial starting point for developing various thieno[3,2-d]pyrimidine-based compounds. These derivatives can be tailored for enhanced pharmacological properties. The synthetic routes often involve modifying the benzyl or acetamide groups to optimize biological activity.

Synthetic Pathway Overview:

Step Description
1. Starting MaterialUtilize thieno[3,2-d]pyrimidine core
2. SubstitutionIntroduce benzyl and acetamide functionalities
3. CharacterizationAssess biological activity against target cell lines

Mechanism of Action

Molecular Targets and Pathways

The compound's specific interactions with biological molecules suggest that it might target particular enzymes or receptors. Fluorine atoms often enhance binding affinity and metabolic stability, which could lead to strong and specific interactions with biological targets.

  • Mechanism: The compound could inhibit certain enzymes by binding to the active site or by modulating receptor activities.

  • Pathways: It may involve signaling pathways like apoptosis (programmed cell death) or inflammation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

The target compound shares the benzothieno[3,2-d]pyrimidin-4-one core with derivatives reported in , which exhibit anti-inflammatory activity via COX-2 and iNOS inhibition. In contrast, thieno[2,3-d]pyrimidin derivatives (e.g., compounds 4–9 in ) feature a sulfur atom at position 2,3 instead of 3,2, altering electronic properties and biological targets (e.g., anti-breast cancer activity) . Pyrido[1,2-a]pyrimidine carboxamides () replace the thiophene ring with a pyridine moiety, demonstrating analgesic effects, highlighting the role of heterocyclic substitution in activity divergence .

Substituent Effects

  • Fluorine Substituents : The 9-fluoro group in the target compound parallels the 2,4-difluorophenylthio group in Compound 9 (), which enhances COX-2 inhibition. Fluorine’s electronegativity improves binding affinity and metabolic stability .
  • Acetamide Linkage: The N-benzyl acetamide side chain in the target compound resembles structures in and . For example, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () shares the benzyl-acetamide motif but lacks the benzothieno core, underscoring the acetamide’s role in solubility and target engagement .
  • Benzyl Groups : Benzylamide fragments in pyrido[1,2-a]pyrimidine carboxamides () exhibit consistent analgesic activity, suggesting the benzyl group’s universal role in modulating bioactivity across scaffolds .

Physicochemical and Pharmacokinetic Profiles

A comparative analysis of key parameters is summarized below:

Compound Name Core Structure Substituents Molecular Weight logP Biological Activity
Target Compound (F464-0560) Benzothieno[3,2-d]pyrimidin 9-Fluoro, 2-methyl, N-benzyl 381.43 3.26 Potential anti-inflammatory
Compound 9 () Benzothieno[3,2-d]pyrimidin 2,4-difluorophenylthio ~450 (estimated) N/A COX-2/iNOS inhibition
Compound 4 () Thieno[2,3-d]pyrimidin Thiophen-2-yl, acetohydrazide 306.36 N/A Anti-breast cancer
N-benzyl-2-... () Pyrimidin-2-ylthio Benzyl, methyl 329.39 N/A Undisclosed
Pyrido[1,2-a]pyrimidine () Pyrido[1,2-a]pyrimidin Benzyl, hydroxy, methyl ~350 (estimated) N/A Analgesic
  • Lipophilicity: The target compound’s logP (3.26) is comparable to benzothieno derivatives in , favoring membrane permeability. Thieno[2,3-d]pyrimidins () may exhibit lower logP due to polar acetohydrazide groups.
  • Molecular Weight : The target’s MW (381.43) aligns with typical drug-like molecules, whereas bulkier derivatives (e.g., Compound 9 in ) may face bioavailability challenges.

Biological Activity

N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzothienopyrimidine core followed by acetamide formation. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized using methods involving cyclization and functional group modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. For instance, derivatives with similar benzothienopyrimidine frameworks have demonstrated significant inhibitory effects on various cancer cell lines, including prostate and colon cancers. The mechanism is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway.

Table 1 summarizes the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT295.0EGFR Inhibition
Compound BDU1457.5Apoptosis Induction
N-benzyl...HT29/DU145TBDTBD

Antimicrobial Activity

N-benzyl derivatives have also been investigated for their antimicrobial properties. Some studies suggest that compounds with similar structures exhibit activity against a range of bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.

The biological activity of N-benzyl-2-(9-fluoro-2-methyl-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothienopyrimidine derivatives act as inhibitors of kinases such as EGFR, which plays a crucial role in cancer cell signaling.
  • Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : Antimicrobial activity may arise from interference with nucleic acid synthesis or protein synthesis in bacteria.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Case Study 1 : A study conducted on a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
  • Case Study 2 : Clinical trials involving derivatives showed promising results in terms of safety and efficacy profiles, particularly in patients with resistant cancer types.

Q & A

Basic: What synthetic strategies are recommended for constructing the benzothieno[3,2-d]pyrimidin-4-one core of this compound?

The benzothieno[3,2-d]pyrimidin-4-one core can be synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1 : Condensation of 2-aminobenzothiophene derivatives with fluorinated β-keto esters or malonates under acidic conditions to form the pyrimidinone ring.
  • Step 2 : Introducing the 9-fluoro and 2-methyl substituents through regioselective halogenation and alkylation, respectively, prior to cyclization .
  • Step 3 : Coupling the core with the N-benzyl acetamide side chain using peptide-coupling reagents (e.g., EDC/HOBt) in anhydrous DMSO or DMF .
    Key Challenge : Fluorine’s electron-withdrawing effects may reduce nucleophilicity at the 9-position, necessitating optimized reaction temperatures (e.g., 60–80°C) .

Basic: How can researchers confirm the regiochemistry of the fluorine substituent at the 9-position of the benzothieno-pyrimidinone core?

Advanced spectroscopic and crystallographic techniques are critical:

  • 1^1H-19^{19}F HOESY NMR : Detects spatial proximity between fluorine and neighboring protons, confirming substitution patterns .
  • X-ray crystallography : Provides unambiguous evidence of regiochemistry. For example, in analogous compounds, fluorine’s position was validated by bond angles and distances in the crystal lattice .
  • Density Functional Theory (DFT) : Computational modeling predicts chemical shifts and coupling constants, cross-validated with experimental NMR data .

Advanced: What experimental design considerations are critical for assessing the compound’s kinase inhibitory activity while minimizing off-target effects?

  • Assay Setup :
    • Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., JAK2, EGFR mutants) and ATP concentrations near KmK_m.
    • Include controls: (1) Staurosporine (broad-spectkinase inhibitor), (2) DMSO vehicle, (3) ATP-only baseline .
  • Selectivity Profiling :
    • Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target binding.
    • Use IC50_{50} ratios (target vs. off-target kinases) to quantify selectivity .
  • Data Validation :
    • Repeat assays in triplicate across independent batches to account for synthetic variability .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Step 1 : Verify compound purity (>95% by HPLC) and stability (e.g., LC-MS to detect hydrolyzed byproducts in plasma) .
  • Step 2 : Optimize pharmacokinetic parameters:
    • Assess solubility (e.g., shake-flask method) and permeability (Caco-2 assay).
    • Modify the N-benzyl group to enhance metabolic stability (e.g., introduce electron-withdrawing substituents) .
  • Step 3 : Validate target engagement in vivo using pharmacodynamic markers (e.g., phospho-kinase levels in tumor xenografts) .

Advanced: What computational tools are effective for predicting structure-activity relationships (SAR) of derivatives with modified acetamide side chains?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the acetamide group and kinase ATP-binding pockets. Focus on hydrogen bonds with backbone residues (e.g., Glu903 in EGFR) .
  • QSAR Modeling :
    • Train models on datasets of IC50_{50} values for analogs with varied substituents (e.g., methyl, trifluoromethyl).
    • Highlight descriptors like LogP (lipophilicity) and polar surface area (PSA) for predicting bioavailability .

Basic: What analytical methods are optimal for quantifying residual solvents or byproducts in synthesized batches?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., DMF, THF) with detection limits <10 ppm .
  • 1^1H NMR with Internal Standards : Identify non-volatile byproducts (e.g., unreacted starting materials) using quantitative NMR techniques .

Advanced: How can researchers evaluate the metabolic stability of this compound in preclinical models?

  • In Vitro Systems :
    • Liver Microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion over 60 minutes. Calculate intrinsic clearance (CLintCL_{int}) .
    • Hepatocyte Assays : Use primary human hepatocytes to identify phase II metabolites (e.g., glucuronidation) .
  • Structural Modifications : Replace the 2-methyl group with a deuterated analog to slow CYP450-mediated oxidation .

Advanced: What strategies mitigate toxicity risks during lead optimization of this compound?

  • Early-Stage Screening :
    • hERG Inhibition Assay : Patch-clamp electrophysiology to assess cardiac risk .
    • Ames Test : Detect mutagenicity in Salmonella typhimurium strains TA98/TA100 .
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate to reduce acute cytotoxicity while retaining target affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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